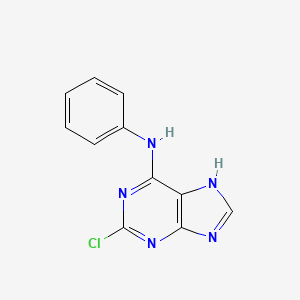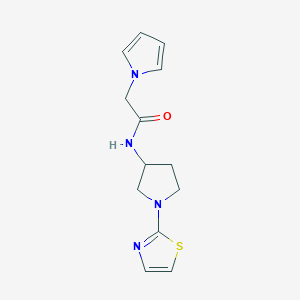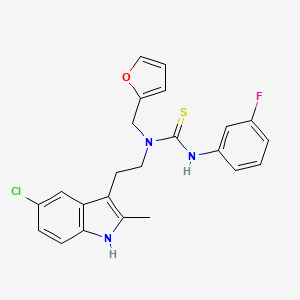
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with applications in various scientific fields. As a derivative of pyrrolidine and sulfonamide, this compound presents potential in medicinal chemistry and materials science due to its unique structural attributes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Preparation of Intermediate Pyrrolidine Derivative: : The 3-bromopyridin-2-yl is reacted with pyrrolidine in the presence of a base such as potassium carbonate.
Sulfonylation: : The resulting intermediate undergoes sulfonylation using sulfonyl chloride in an organic solvent such as dichloromethane.
Amidation: : The sulfonylated intermediate is then reacted with acetic anhydride to form the final product, this compound.
Industrial Production Methods
Scaling the synthesis for industrial production may involve optimized reaction conditions to maximize yield and purity. This often includes:
Optimized Catalysts: : Employing catalysts to increase reaction efficiency.
Controlled Temperature and Pressure: : Ensuring consistent reaction environments for high yield.
Purification Techniques: : Using methods like crystallization or chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various reactions:
Oxidation: : Can be oxidized by agents like potassium permanganate, producing sulfoxides or sulfones.
Reduction: : Reducing agents like lithium aluminum hydride may convert certain functional groups within the molecule.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the bromopyridinyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, toluene.
Catalysts: : Palladium on carbon, platinum oxides.
Major Products Formed
Oxidation: : Sulfones and sulfoxides.
Reduction: : Secondary amines and alcohols.
Substitution: : Pyridyl derivatives and substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Acts as a ligand in catalytic systems, enhancing reaction rates and selectivity.
Material Science: : Used in the synthesis of polymers with unique electronic properties.
Biology
Pharmacology: : Evaluated for its potential as an enzyme inhibitor, particularly in cancer research.
Biochemistry: : Used as a probe to study sulfonamide interactions with proteins.
Medicine
Drug Development: : Investigated for its therapeutic potential in treating inflammatory diseases and certain cancers.
Diagnostics: : Used in the design of diagnostic tools due to its specific binding properties.
Industry
Chemical Synthesis: : Employed in the synthesis of fine chemicals and specialized materials.
Agrochemicals: : Investigated for use in the formulation of herbicides and pesticides.
Wirkmechanismus
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through various mechanisms:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking their function. Specific to sulfonamide-sensitive enzymes.
Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.
Pathway Interference: : Inhibits biochemical pathways crucial for cell proliferation and survival, making it useful in cancer research.
Vergleich Mit ähnlichen Verbindungen
N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its unique structural features and broad range of applications. Here’s how it compares to similar compounds:
Similar Compounds
N-(4-(2-((1H-Indol-3-yl)methyl)thio)phenyl)acetamide: : Similar in structure but lacks the bromopyridinyl group, affecting its reactivity and applications.
N-(4-(2-(Methylthio)phenyl)acetamide: : Features a simpler thiomethyl group, leading to different biological activities.
N-(4-(2-(Chlorophenyl)oxy)phenyl)acetamide: : Chlorinated analogue, often used in different industrial applications.
Highlighting the uniqueness of this compound lies in its bromopyridinyl group, which imparts distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and industrial applications.
Need to dive deeper into any of these aspects? No questions needed, I’m all in!
Eigenschaften
IUPAC Name |
N-[4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c1-12(22)20-13-4-6-15(7-5-13)26(23,24)21-10-8-14(11-21)25-17-16(18)3-2-9-19-17/h2-7,9,14H,8,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKCDFPCMJBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2950481.png)



![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)



![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2950498.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2950503.png)
